4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl substituent. Its molecular formula is C₂₆H₂₀N₄O₄, with a molecular weight of 452.47 g/mol. The oxadiazole ring contributes to electron-withdrawing properties, which may influence binding affinity in biological targets .
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-3-32-20-12-8-17(9-13-20)24-27-25(33-28-24)23-16-29(18-10-14-19(31-2)15-11-18)26(30)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVNQRTXJEQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with isoquinolinone: The oxadiazole intermediate is then coupled with a 4-methoxyphenyl-substituted isoquinolinone through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or isoquinolinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
Compounds with triazole cores, such as 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C₁₈H₁₈N₄O₃, MW: 350.36 g/mol), exhibit structural similarities but differ in heterocyclic core and substituent positions. Key differences include:
- Bioactivity : Triazole derivatives demonstrate antifungal and antibiotic activities, as seen in analogs like 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole (antifungal activity against Candida albicans at MIC = 8 μg/mL) .
- Synthetic Routes : Triazole derivatives often require multi-step syntheses involving thiolation and alkylation (e.g., cesium carbonate-mediated coupling in DMF) , whereas oxadiazole derivatives may involve cyclization of amidoximes .
Table 1: Structural and Functional Comparison with Triazole Analogs
Oxadiazole-Phthalazinone Hybrids
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (C₂₃H₁₆N₄O₃, MW: 396.41 g/mol) shares the oxadiazole moiety but replaces the dihydroisoquinolinone core with a phthalazinone ring. Key distinctions include:
- Pharmacokinetics: The phthalazinone derivative has reduced H-bond acceptors (6 vs.
- Applications: Phthalazinone-oxadiazole hybrids are explored as kinase inhibitors, whereas the target compound’s dihydroisoquinolinone core may target neurological or inflammatory pathways .
Isoquinolinone Derivatives
Compounds like 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone (C₂₇H₂₀ClN₅O₂S, MW: 542.00 g/mol) retain aromatic substituents but incorporate a triazole-sulfanyl linker instead of oxadiazole. Notable differences:
Key Research Findings
- Antimicrobial Activity: Triazole-thioether analogs (e.g., 2-{[4-(4-methoxyphenyl)-triazol-3-yl]thio}-1-phenylethanol) show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) , while oxadiazole derivatives remain understudied in this context.
- Anti-inflammatory Potential: 4-(4-Heptyloxyphenyl)-triazol-3-one analogs inhibit NF-κB signaling (IC₅₀ = 9.2 μM), suggesting that ethoxy/methoxy substitutions in the target compound may enhance similar pathways .
- Computational Insights : Density-functional theory (DFT) studies indicate that exact-exchange terms in functional groups (e.g., oxadiazole) improve thermochemical accuracy, aiding in binding affinity predictions .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structure characterized by an isoquinolinone core linked to an oxadiazole ring, with ethoxy and methoxy substituents. The molecular formula is , and it has a molecular weight of approximately 424.49 g/mol. Its structural attributes are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N3O3 |
| Molecular Weight | 424.49 g/mol |
| LogP | 3.6897 |
| Polar Surface Area | 92.191 Ų |
The biological activity of Compound A is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may function as an allosteric modulator, altering the conformation and activity of target proteins, which can lead to significant changes in cellular function and metabolism.
Antimicrobial Activity
Recent studies have shown that Compound A exhibits notable antimicrobial properties against various pathogens. For instance, it has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by disrupting the parasite's thiol redox metabolism, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
Table 1: Antimicrobial Efficacy of Compound A
| Pathogen | EC50 (µM) | Selectivity Index |
|---|---|---|
| Plasmodium falciparum | <10 | 153 |
| Leishmania donovani | <15 | 120 |
| Trypanosoma brucei | <12 | 130 |
Cytotoxicity Studies
Cytotoxicity assays have been performed using human cell lines to evaluate the safety profile of Compound A. The MTT assay revealed that while the compound effectively kills certain cancer cells at low concentrations, it shows minimal toxicity towards normal human cells, indicating a favorable therapeutic index .
Study on Malaria Treatment
In a controlled study involving infected mice models, Compound A was administered at varying doses to assess its antimalarial effects. Results indicated a significant reduction in parasitemia levels compared to the control group, confirming its potential as a therapeutic agent against malaria .
Research on Leishmaniasis
Another study focused on leishmaniasis showed that Compound A inhibited the growth of Leishmania parasites by inducing oxidative stress within the cells. The compound's mechanism involved the disruption of mitochondrial function, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
